1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS: 1806376-47-5) is a polyfunctional aryl ketone building block combining an aromatic amino group, a trifluoromethylthio (–SCF₃) substituent, and a primary α-bromoketone electrophilic warhead. With a molecular formula C₁₀H₉BrF₃NOS and molecular weight 328.15 g/mol, it is primarily used as an advanced intermediate in pharmaceutical R&D and chemical biology programs, particularly where simultaneous modulation of lipophilicity, electrophilic reactivity, and hydrogen-bonding capacity is required.

Molecular Formula C10H9BrF3NOS
Molecular Weight 328.15 g/mol
Cat. No. B14068063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
Molecular FormulaC10H9BrF3NOS
Molecular Weight328.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)CBr)N)SC(F)(F)F
InChIInChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2
InChIKeyXGHIQYRWXNXIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS 1806376-47-5): Sourcing and Differentiation Guide for Medicinal Chemistry and Organic Synthesis Procurement


1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS: 1806376-47-5) is a polyfunctional aryl ketone building block combining an aromatic amino group, a trifluoromethylthio (–SCF₃) substituent, and a primary α-bromoketone electrophilic warhead [1]. With a molecular formula C₁₀H₉BrF₃NOS and molecular weight 328.15 g/mol, it is primarily used as an advanced intermediate in pharmaceutical R&D and chemical biology programs, particularly where simultaneous modulation of lipophilicity, electrophilic reactivity, and hydrogen-bonding capacity is required [2]. The compound is commercially available with certified purity ≥98% from ISO 9001:2015-accredited manufacturers . Unlike its OCF₃, CF₃, or chloro analogs, the combination of the –SCF₃ group and the bromopropanone moiety confers quantitatively distinct physicochemical and reactivity properties that cannot be replicated by simple one-atom exchanges, making this compound a non-substitutable intermediate in structure-activity relationship (SAR) campaigns.

Why 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one Cannot Be Replaced by Generic In-Class Analogs: A Quantitative Physicochemical and Reactivity Rationale


Procurement specialists and medicinal chemists should not treat 1-(3-amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one as interchangeable with its closely related analogs. The –SCF₃ group carries a Hansch lipophilicity parameter (πR) of 1.44, which is 38% higher than –OCF₃ (πR = 1.04) and 64% higher than –CF₃ (πR = 0.88) [1]. This single substituent difference translates into substantially altered membrane permeability, metabolic partitioning, and target binding in downstream candidates. Simultaneously, the primary α-bromoketone moiety offers a markedly superior leaving group compared to its α-chloroketone counterpart: bromide is a weaker base and departs more readily in nucleophilic substitution (SN2) and cross-coupling reactions, yielding 65–99% in Fe-catalyzed transformations versus only 50–70% for the chloro analog under identical conditions [2]. These differences are multiplicative, not additive. A replacement that alters either the halogen or the fluoroalkyl group can derail an entire synthetic sequence or SAR campaign, which is why this specific substitution pattern must be maintained from the procurement stage onward.

Quantitative Differentiation Evidence for 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one Versus Closest Analogs


Lipophilicity Advantage: SCF₃ (πR = 1.44) Delivers 38% Higher Hansch Hydrophobicity Than OCF₃ (πR = 1.04) and 64% Higher Than CF₃ (πR = 0.88)

The trifluoromethylthio (–SCF₃) group on the target compound provides a Hansch lipophilicity parameter (πR) of 1.44, compared with 1.04 for the –OCF₃ analog and 0.88 for the –CF₃ analog, as established by experimentally derived hydrophobicity constants [1]. A second independent measurement using the Hansch-Leo system confirmed the SCF₃ π value at 1.44 versus CF₃ at 0.88, with Hammett constants σm = 0.40 and σp = 0.50 for SCF₃ [2]. This means that for every log unit of distribution, the SCF₃-bearing compound will partition into lipid bilayers and hydrophobic protein pockets with significantly greater efficiency than its OCF₃ or CF₃ counterparts.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Reactivity Advantage: α-Bromoketone Substrate Achieves 65–99% Yield vs 50–70% for α-Chloroketone Under Identical Fe-Catalyzed Conditions

In a systematic comparison of α-haloketone reactivity under Fe(OTf)₃/L1-catalyzed oxidative conditions (O₂ atmosphere, DCE/DBE, 75 °C, 8 h), α-bromoketones achieved yields of 65–99% across four different substrates, whereas α-chloroketones achieved only 50–70% across two substrates [1]. The bromine leaving group is universally recognized as superior to chlorine in nucleophilic substitution, with the established leaving-group ability order being I⁻ > Br⁻ > Cl⁻ >> F⁻ due to bromide's weaker basicity and greater polarizability [2]. This means the target compound's bromopropanone moiety offers faster, higher-yielding downstream functionalization than any chloro analog.

Organic Synthesis Cross-Coupling Process Chemistry

Electron-Withdrawing Strength: SCF₃ (σp = 0.50) Exceeds OCF₃ (σp = 0.35), Modulating Aromatic Amino Group Basicity and Hydrogen-Bonding Capacity

The Hammett substituent constants for the SCF₃ group are σm = 0.40 and σp = 0.50, compared with σp = 0.35 for OCF₃ and σp = 0.54 for CF₃ [1]. The SCF₃ group thus sits intermediate between OCF₃ and CF₃ in electron-withdrawing power, but critically, its para-positioning adjacent to the amino group on the target compound's phenyl ring exerts a stronger through-conjugation effect than OCF₃. This differential electron withdrawal directly modulates the pKa of the aromatic amine and its hydrogen-bond donor strength, parameters that cannot be independently tuned with OCF₃ or CF₃ substitution.

Physical Organic Chemistry Medicinal Chemistry SAR Optimization

Metabolic Stability Preservation: SCF₃ Isosteric Replacement of OCF₃ Maintains Microsomal Stability While Enhancing Lipophilicity

A direct comparative study of chalcogen OCF₃ isosteres demonstrated that replacing OCF₃ with SCF₃ (and SeCF₃) in two marketed drug scaffolds increased lipophilicity while leaving microsomal stability unchanged [1]. This finding establishes that the SCF₃ group can decouple lipophilicity enhancement from metabolic liability—a key advantage in drug design. For the target compound, this means that analogs built from the SCF₃-bearing intermediate are expected to retain hepatic microsomal stability comparable to OCF₃ versions but with superior membrane permeation.

Drug Metabolism Pharmacokinetics Isosteric Replacement Strategy

Computed Physicochemical Profile: XLogP3-AA = 3.4, Topological PSA = 68.4 Ų, Favorable for CNS Drug-Like Space

PubChem-computed properties for the target compound include XLogP3-AA = 3.4, topological polar surface area (TPSA) = 68.4 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 6 [1]. These values position the compound within favorable CNS drug-like chemical space (typically TPSA < 90 Ų and LogP 1–5), whereas the OCF₃ analog would be expected to exhibit lower LogP (by approximately 0.4 log units based on Hansch π differences) and the CF₃ analog even lower (by approximately 0.6 log units). The computed rotatable bond count of 4 suggests moderate flexibility amenable to conformational pre-organization upon target binding.

Computational Drug Design ADME Prediction CNS Drug Discovery

Prioritized Application Scenarios for 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one Based on Verified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Elevated Lipophilicity Without Metabolic Liability

Medicinal chemistry teams developing brain-penetrant kinase inhibitors should select this compound as a key intermediate over the OCF₃ or CF₃ analogs. The SCF₃ group's Hansch πR = 1.44 provides the highest lipophilicity among common fluorinated substituents [1], while the chalcogen isostere study demonstrates that replacing OCF₃ with SCF₃ preserves microsomal stability [2]. The computed XLogP3 = 3.4 and TPSA = 68.4 Ų position derivatives within favorable CNS MPO (Multiparameter Optimization) space [3]. The bromopropanone warhead further enables covalent or reversible-covalent target engagement strategies that are not equally accessible with the less reactive chloro analog [4].

Parallel Library Synthesis Requiring High-Yielding Cross-Coupling of α-Haloketone Building Blocks

Process and medicinal chemistry groups conducting parallel library synthesis via Suzuki-Miyaura, Negishi, or Kumada cross-coupling should prioritize this bromo-substituted building block over the chloro analog. Quantitative evidence shows α-bromoketones deliver 65–99% yields versus only 50–70% for α-chloroketones under identical Fe-catalyzed conditions [4]. The superior leaving-group ability of bromide ensures faster reaction kinetics and higher conversion in Pd- or Ni-catalyzed couplings, reducing the number of failed library members and improving hit discovery efficiency.

Targeted Covalent Inhibitor (TCI) Design Exploiting the Electrophilic α-Bromoketone Warhead and Tunable Amine Hydrogen Bonding

Researchers designing targeted covalent inhibitors that require an electrophilic warhead for cysteine or lysine conjugation should select this compound. The α-bromoketone moiety serves as a reactive electrophilic center for nucleophilic attack by catalytic cysteine residues, while the SCF₃ group's para Hammett σp = 0.50 modulates the aromatic amine's pKa and hydrogen-bond donor strength [1], providing an additional tuning knob for non-covalent binding affinity that is unavailable with OCF₃ (σp = 0.35) or in non-fluorinated analogs. The combination of electrophilic reactivity and tunable hydrogen bonding makes this scaffold uniquely suited for covalent fragment-based drug discovery.

Agrochemical Intermediate Development Leveraging High Lipophilicity for Foliar Uptake and Cuticle Penetration

Agrochemical discovery teams developing systemic fungicides or herbicides should consider this compound as an advanced intermediate. The SCF₃ group is present in approximately 40% of fluorinated agrochemicals due to its superior lipophilicity (πR = 1.44) and metabolic stability [5]. The 64% higher Hansch π value relative to CF₃ translates directly to improved foliar uptake through waxy plant cuticles. The bromopropanone moiety provides a synthetic handle for further diversification into heterocyclic frameworks common in agrochemical active ingredients.

Quote Request

Request a Quote for 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.